Prochlorperazine edisylate

描述

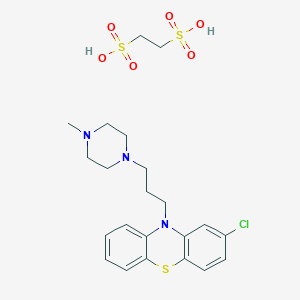

Structure

3D Structure of Parent

属性

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOUGRBFXFILIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074483 | |

| Record name | Prochlorperazine edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

73.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1257-78-9 | |

| Record name | Prochlorperazine edisylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prochlorperazine edisylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine edisylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prochlorperazine edisylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE EDISYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Prochlorperazine Edisylate

Elucidation of Primary Receptor Binding Mechanisms

The primary mechanism of action of prochlorperazine (B1679090) edisylate is centered on its ability to antagonize dopamine (B1211576) D2 receptors. drugbank.comnih.govnih.govebi.ac.uk However, its pharmacological profile is broader, encompassing interactions with other dopamine receptor subtypes and histaminergic receptors.

Dopamine D2 Receptor Antagonism: Mechanism of Action and Ligand Binding Studies

Prochlorperazine edisylate acts as a potent antagonist at dopamine D2 receptors. drugbank.comnih.govnih.govebi.ac.uk This blockade of postsynaptic D2 receptors is a cornerstone of its therapeutic effects. nih.govamegroups.orgncats.io Ligand binding studies have demonstrated the high affinity of prochlorperazine for D2 receptors. guidetopharmacology.org Specifically, prochlorperazine exhibits Ki values of 4.7 nM and 2.9 nM for rat recombinant D2 receptors in CHO cells and rat striatal membranes, respectively. caymanchem.com This antagonism prevents the binding of dopamine to these receptors, thereby inhibiting dopamine-mediated neurotransmission. glowm.comnih.govebi.ac.uk

The antipsychotic effects of prochlorperazine are linked to its blockade of D2 receptors in the mesolimbic pathway of the brain. nih.govdrugbank.comnih.govsmarthealer.pkpatsnap.com This pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. smarthealer.pk By antagonizing D2 receptors in this region, prochlorperazine helps to normalize the hyperactivity of dopaminergic neurons, leading to a reduction in psychotic symptoms. nih.govsmarthealer.pk

The antiemetic properties of prochlorperazine are primarily due to its potent inhibitory action on the chemoreceptor trigger zone (CTZ) in the medulla. glowm.comnih.govdrugs.comprobes-drugs.org The CTZ is a key area in the brain that detects emetic substances in the blood and relays this information to the vomiting center. smarthealer.pk Prochlorperazine effectively blocks D2 dopamine receptors within the CTZ, which are stimulated by various emetic triggers. drugbank.comnih.govdrugs.comprobes-drugs.orgcancer.gov This blockade prevents the activation of the vomiting reflex, making it effective against nausea and vomiting induced by various stimuli, including toxins, radiation, and cytotoxic drugs. nih.govsmarthealer.pkdrugs.com

The blockade of presynaptic D2 autoreceptors by prochlorperazine leads to an increase in dopamine turnover. nih.govdrugbank.comnih.gov These autoreceptors normally function to inhibit the synthesis and release of dopamine. By antagonizing these receptors, prochlorperazine removes this inhibitory feedback loop, resulting in an increased rate of dopamine synthesis and release. nih.govdrugbank.comnih.gov

Antagonism of Histaminergic H1 Receptors

Prochlorperazine also acts as an antagonist at histaminergic H1 receptors. nih.govamegroups.orgglowm.comnih.gov This action is thought to contribute to its sedative effects. amegroups.orgpatsnap.com The blockade of H1 receptors in the central nervous system can lead to drowsiness. nih.gov

Receptor Binding Affinities of Prochlorperazine

| Receptor | Affinity (Ki) | Species/Tissue | Reference |

| Dopamine D2 | 4.7 nM | Rat recombinant (CHO cells) | caymanchem.com |

| Dopamine D2 | 2.9 nM | Rat striatal membranes | caymanchem.com |

| Dopamine D3 | 35 nM | Rat recombinant (CHO cells) | caymanchem.com |

| Serotonin (B10506) 5-HT3 | 1200 nM | N1E-115 mouse neuroblastoma cell membranes | caymanchem.com |

Modulation of Cholinergic Receptors

Muscarinic Receptor Involvement (e.g., M1)

Prochlorperazine's anticholinergic effects are partly mediated through its interaction with muscarinic acetylcholine (B1216132) receptors. amegroups.orgpatsnap.com Specifically, it demonstrates activity at the M1 muscarinic receptor subtype. nih.govnih.govdovepress.com The M1 receptor is predominantly found in the central nervous system and is involved in various physiological processes. nih.gov The central antimuscarinic activity at the M1 receptor may contribute to the antiemetic effects of prochlorperazine. nih.gov

Blockade of Alpha-1 Adrenergic Receptors

This compound acts as an antagonist at alpha-1 adrenergic receptors. drugbank.comsmolecule.cominvivochem.comcancer.gov This blockade is a significant component of its pharmacological action. nih.gov The antagonism of alpha-1 adrenergic receptors is associated with several physiological effects, including sedation, muscle relaxation, and hypotension. nih.govmedicaldialogues.incancer.gov

Inhibition of P2X7 Receptors in Human Macrophages (Calcium Ion Influx Modulation)

Recent research has identified a novel mechanism of action for prochlorperazine involving the P2X7 receptor. One study discovered that prochlorperazine can inhibit the P2X7 receptor in human macrophages, which is a mechanism independent of dopamine antagonism. nih.gov This inhibition prevents the influx of calcium ions. smolecule.comnih.gov This finding suggests a potential role for prochlorperazine in modulating immune and inflammatory responses. smolecule.com

Weak Antagonism of Serotonin Receptors (e.g., 5-HT3)

Prochlorperazine exhibits weak antagonistic activity at serotonin receptors. amegroups.orgamegroups.cn While its primary actions are centered on dopamine and other receptors, this interaction with the serotonergic system, including the 5-HT3 receptor, is noteworthy. probes-drugs.org Nausea and vomiting are understood to be stimulated by both dopamine D2 and serotonin 5-HT3 receptors. drugbank.comprobes-drugs.org Despite its weak antagonism, prochlorperazine has shown comparable efficacy to 5-HT3 receptor antagonists like ondansetron (B39145) in preventing delayed nausea and vomiting. drugbank.com However, studies have also indicated that short-acting 5-HT3 receptor antagonists are not superior to prochlorperazine in managing delayed nausea. nih.gov

Pharmacodynamics and Neurobiological Effects

Central Nervous System (CNS) Actions

The influence of prochlorperazine (B1679090) edisylate on the CNS is multifaceted, leading to a range of neurobiological effects that are harnessed for therapeutic purposes. nih.govglowm.com

As a first-generation antipsychotic, prochlorperazine's principal mechanism in managing psychosis lies in its ability to block D2 dopamine (B1211576) receptors in the brain. nih.govmentalhealth.com This action helps to correct the dopamine overactivity believed to underlie psychotic symptoms. nih.govmentalhealth.com

Prochlorperazine edisylate effectively reduces positive psychotic symptoms, such as hallucinations and delusions, by blocking postsynaptic dopamine receptors, particularly in the mesolimbic pathway of the brain. nih.govnih.govsmarthealer.pk This blockade prevents the excessive dopamine transmission that is linked to these symptoms, leading to their alleviation. nih.govnih.gov The drug's antagonism of D2 receptors is central to this effect, helping to normalize the dopaminergic system. wikipedia.orgijpsjournal.com

| Symptom Type | Neurobiological Pathway | Mechanism of this compound | Key Receptor Targeted |

|---|---|---|---|

| Positive Symptoms (Hallucinations, Delusions) | Mesolimbic Pathway | Blocks postsynaptic dopamine receptors, preventing excessive dopamine transmission. nih.govnih.govsmarthealer.pk | Dopamine D2 Receptor nih.govwikipedia.org |

Prochlorperazine is recognized for its efficacy in treating the "positive" symptoms of schizophrenia, which include hallucinations, delusions, agitation, and disorganized speech and behavior. nih.govmentalhealth.com However, like other typical antipsychotics, its impact on the "negative" symptoms, such as social withdrawal and lack of motivation, is less pronounced. smarthealer.pk The primary action on D2 receptors in the mesolimbic system is more directly related to the control of positive symptomatology. smarthealer.pk

The antiemetic effects of this compound are also primarily attributed to its dopamine receptor antagonism, but in a different region of the brain. nih.govglowm.com

In the context of chemotherapy-induced nausea and vomiting (CINV), this compound exerts its effect by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. nih.govsmarthealer.pkcancer.gov The CTZ is a critical area for detecting emetic substances in the blood and triggering the vomiting reflex. drugbank.comsmarthealer.pk By inhibiting dopamine's action in this zone, prochlorperazine effectively suppresses the signals that lead to nausea and vomiting. chemoexperts.com It can be used both to prevent and to treat CINV. chemoexperts.com

Similar to its role in CINV, prochlorperazine is effective in managing post-operative nausea and vomiting (PONV) by acting on the CTZ. fda.govdrugs.com Anesthesia and surgical procedures can stimulate the release of neurotransmitters, including dopamine, in the CTZ, leading to PONV. nih.gov Prochlorperazine's blockade of D2 receptors in the CTZ helps to prevent and alleviate these symptoms. medscape.com Studies have shown its effectiveness in the management of PONV. nih.gov

| Condition | Key Brain Area | Primary Mechanism of this compound | Key Receptor Targeted |

|---|---|---|---|

| Chemotherapy-Induced Nausea and Vomiting (CINV) | Chemoreceptor Trigger Zone (CTZ) | Blocks dopamine receptors to suppress emetic signals. nih.govsmarthealer.pkcancer.gov | Dopamine D2 Receptor drugbank.comchemoexperts.com |

| Post-operative Nausea and Vomiting (PONV) | Chemoreceptor Trigger Zone (CTZ) | Blocks dopamine receptors stimulated by anesthesia and surgery. fda.govdrugs.comnih.gov | Dopamine D2 Receptor medscape.com |

Antiemetic Neurobiological Pathways

Migraine-Associated Nausea and Vomiting Pathophysiology

Nausea and vomiting are common and debilitating symptoms associated with migraine attacks. nsw.gov.aumigrainetrust.org The pathophysiology is complex, involving the activation of central and peripheral pathways that converge on the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem. drugbank.comyoutube.com Key neurotransmitters implicated in this process include dopamine and serotonin (B10506). drugbank.com

Prochlorperazine's efficacy in managing migraine-associated nausea and vomiting stems from its potent anti-dopaminergic action, specifically by blocking D2 receptors in the CTZ. drugbank.comneuroequilibrium.in This blockade interrupts the emetic signals, thereby reducing the sensation of nausea and preventing vomiting. drugbank.comhealthhub.sg The American Headache Society recommends prochlorperazine as a first-line treatment for acute migraine in emergency settings. nih.gov

Neuropharmacological Basis of Sedation and Muscle Relaxation

Sedation is a common effect of prochlorperazine. wikipedia.org This sedative property is attributed to its antagonist activity at several receptor sites in the central nervous system. The blockade of alpha-1 adrenergic receptors is a significant contributor to sedation and muscle relaxation. drugbank.comnih.gov Additionally, prochlorperazine's antihistaminic and anticholinergic activities may also play a role in its sedative effects. drugbank.comnih.gov While it is less sedating compared to some other phenothiazine (B1677639) derivatives, this effect is still a notable aspect of its neuropharmacological profile. drugbank.com

Anti-anxiety Mechanisms

Prochlorperazine has demonstrated anxiolytic effects and is used for the short-term management of generalized non-psychotic anxiety. drugbank.comwebmd.comwww.nhs.uk The precise mechanism underlying its anti-anxiety properties is not fully elucidated but is thought to be related to its primary action as a dopamine D2 receptor antagonist. drugbank.compatsnap.com By modulating dopaminergic activity in brain regions associated with mood and emotion, prochlorperazine can help alleviate symptoms of anxiety. patsnap.com Clinical studies have shown a significant anxiolytic effect without adversely affecting mental function at appropriate dosages. nih.gov

Analgesic Properties and Muscarinic System Mediation

Research has revealed that prochlorperazine possesses analgesic properties, particularly in the context of headache. core.ac.uk Studies in animal models have demonstrated that prochlorperazine can increase the pain threshold. core.ac.uknih.gov This antinociceptive effect is not mediated by opioid pathways but rather through the central cholinergic system. nih.gov Specifically, the analgesic action of prochlorperazine is mediated by the muscarinic M1 receptor subtype. core.ac.uknih.gov The drug has been shown to elicit a dose-dependent increase in the release of acetylcholine (B1216132) from the cerebral cortex. nih.gov

Table 1: Prochlorperazine's Analgesic Mechanism

| Neurotransmitter System | Receptor Subtype Involved | Effect |

|---|---|---|

| Cholinergic | Muscarinic M1 | Mediation of antinociception |

| Opioid | - | No involvement |

Effects on Ventilation and Hypoxic Ventilatory Response

Prochlorperazine has been observed to have a notable impact on the control of breathing. Studies in healthy adults have shown that it can produce a modest increase in resting ventilation. nih.gov More significantly, prochlorperazine markedly augments the ventilatory response to hypoxia (a state of low oxygen). nih.govphysiology.orgatsjournals.org This effect is characterized by an increased frequency and tidal volume of breathing in response to low oxygen levels. nih.gov The proposed mechanism for this enhanced hypoxic responsiveness is the blockade of dopaminergic receptors that modulate the activity of the carotid bodies, which are peripheral chemoreceptors that sense changes in blood oxygen levels. nih.gov Research has also indicated that prochlorperazine can reverse the respiratory depression caused by opioids like morphine. atsjournals.orgnih.gov

Peripheral Pharmacodynamic Effects

In addition to its central nervous system effects, prochlorperazine also exerts pharmacodynamic actions on the peripheral systems of the body.

Cardiovascular System: Alpha-adrenergic Blockade and Hypotension

Prochlorperazine's interaction with the cardiovascular system is primarily due to its blockade of alpha-1 adrenergic receptors. drugbank.comnih.gov This action leads to vasodilation, which can result in a drop in blood pressure, specifically orthostatic hypotension (a sudden decrease in blood pressure upon standing). webmd.comclevelandclinic.orggoodrx.com While prochlorperazine generally has a weaker propensity for causing hypotension compared to other phenothiazines, it remains a potential side effect. drugbank.com Patients may experience dizziness or faintness as a result of this effect. clevelandclinic.orggoodrx.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Dopamine |

| Hemicholinium-3 |

| Morphine |

| Naloxone |

| Pirenzepine |

| Prochlorperazine |

| This compound |

| Quinpirole |

| Serotonin |

Endocrine System: Prolactin Elevation (Hyperprolactinemia) and D2 Receptor Blockade in the Tuberoinfundibular Pathway

Prochlorperazine's blockade of D2 dopamine receptors extends to the tuberoinfundibular pathway, a neuronal circuit connecting the hypothalamus to the pituitary gland. wikipedia.orgditki.com In this pathway, dopamine normally acts as an inhibitory signal for the secretion of prolactin from the anterior pituitary gland. ditki.com By antagonizing these D2 receptors, prochlorperazine removes this inhibition, leading to an increase in prolactin secretion and consequently, elevated plasma prolactin levels, a condition known as hyperprolactinemia. wikipedia.orgnih.govinvivochem.com

This elevation of prolactin can lead to various endocrine-related side effects. nih.govbaxterpi.com Chronic administration of prolactin-increasing antipsychotics has been studied for a potential association with breast cancer. aap.org

Table 1: Effects of D2 Receptor Blockade in the Tuberoinfundibular Pathway

| Receptor Action | Pathway | Physiological Effect | Clinical Manifestation |

| D2 Receptor Blockade | Tuberoinfundibular Pathway | Increased Prolactin Secretion | Hyperprolactinemia |

| Galactorrhea (inappropriate milk production) | |||

| Menstrual irregularities | |||

| Gynecomastia (breast enlargement in males) |

Autonomic Nervous System: Anticholinergic Effects

Prochlorperazine also exhibits anticholinergic properties by blocking muscarinic receptors. nih.govmedsafe.govt.nz This action on the autonomic nervous system can lead to a range of side effects. medsafe.govt.nzhres.ca The anticholinergic effects of prochlorperazine are generally considered to be weak to mild. medsafe.govt.nz

Common anticholinergic effects include dryness of the mouth, blurred vision, constipation, and urinary retention. medsafe.govt.nzhres.ca These effects are a result of the blockade of acetylcholine's action at various sites in the body. For instance, dry mouth (xerostomia) occurs due to reduced salivary secretion, while blurred vision can result from paralysis of the ciliary muscle in the eye (cycloplegia). medsafe.govt.nz Constipation is caused by decreased gastrointestinal motility, and urinary retention can occur due to the relaxation of the bladder detrusor muscle. medsafe.govt.nzmedsafe.govt.nz

The anticholinergic properties of prochlorperazine can be potentiated by other medications with similar effects. hres.camedsafe.govt.nz

Table 2: Anticholinergic Effects of this compound

| Symptom | Physiological Basis |

| Dry Mouth | Decreased salivary secretion |

| Blurred Vision | Mydriasis (pupil dilation) and cycloplegia (ciliary muscle paralysis) |

| Constipation | Reduced gastrointestinal motility |

| Urinary Retention | Relaxation of the bladder detrusor muscle |

| Tachycardia | Blockade of vagal nerve effects on the heart |

Adverse Effect Mechanisms and Management in Research Contexts

Extrapyramidal Symptoms (EPS) Mechanisms

Prochlorperazine (B1679090) primarily functions by blocking D2 dopamine (B1211576) receptors in the brain. nih.gov This action, while beneficial for treating psychosis and nausea, can lead to a variety of movement disorders collectively known as extrapyramidal symptoms (EPS). nih.govwikipedia.org The incidence of these symptoms can be as high as 40% with larger doses. wikipedia.org

Dystonia and Acute Dystonic Reactions

Dystonia is a movement disorder characterized by sustained muscle contractions that result in twisting, repetitive movements, or abnormal postures. pnrjournal.com Acute dystonic reactions can manifest within hours or days of exposure to a dopamine-blocking agent like prochlorperazine. dystonia-foundation.org These reactions often involve involuntary movements of the face, jaw, tongue, neck, and trunk. dystonia-foundation.org A typical presentation may include the head tilting back or to the side, tongue protrusion, forced opening of the mouth, and an arched trunk. dystonia-foundation.org While the precise mechanism is not fully elucidated, it is believed to be a direct consequence of dopamine receptor blockade in the nigrostriatal pathway, leading to an imbalance with the cholinergic system.

Key Features of Acute Dystonic Reactions:

Management in a research setting often involves the administration of anticholinergic agents or benzodiazepines to counteract the cholinergic overactivity.

Akathisia and Restlessness

Akathisia is a highly distressing condition characterized by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. racgp.org.aunih.gov Patients may exhibit fidgety movements of the legs, rocking from foot to foot, pacing, and an inability to sit or stand still. racgp.org.au The pathophysiology of akathisia is not entirely clear but is thought to involve the blockade of dopamine receptors in the mesocortical pathway. racgp.org.au This blockade may lead to a reduction in the inhibitory effects on motor function, resulting in involuntary movements. racgp.org.au Some research also suggests that an indirect mechanism involving serotonin (B10506) and norepinephrine may contribute to akathisia by reducing dopaminergic activity. racgp.org.au

A prospective study on patients receiving intravenous prochlorperazine in an emergency department setting found that 44% of patients developed akathisia within one hour of administration. jwatch.org

Table 1: Clinical Manifestations of Akathisia

| Subjective Symptoms | Objective Signs |

|---|---|

| Inner restlessness | Fidgety leg movements |

| Feeling of unease | Rocking from foot to foot |

| Inability to remain still | Pacing |

| Dysphoria | Inability to sit or stand still |

This table is based on information from multiple sources. racgp.org.aujwatch.org

Management strategies in research often focus on dose reduction of the offending agent or the use of beta-blockers, benzodiazepines, or anticholinergic medications. nih.gov

Pseudoparkinsonism

Drug-induced parkinsonism, or pseudoparkinsonism, presents with symptoms that mimic idiopathic Parkinson's disease, including tremor, rigidity, bradykinesia (slowness of movement), and postural instability. mdpi.com The underlying mechanism is the blockade of D2 dopamine receptors in the striatum, which disrupts the normal balance of dopamine and acetylcholine (B1216132). nih.gov This leads to an overactivity of the indirect basal ganglia pathway, resulting in the characteristic motor deficits. nih.gov The symptoms of drug-induced parkinsonism are often bilateral and symmetric, which can help differentiate it from idiopathic Parkinson's disease. nih.gov

Tardive Dyskinesia: Pathophysiology and Risk Factors (Cumulative Dose, Duration)

Tardive dyskinesia (TD) is a potentially irreversible movement disorder that can develop after long-term exposure to dopamine receptor antagonists like prochlorperazine. drugbank.comhealthline.com It is characterized by involuntary, repetitive, and purposeless movements, often involving the orofacial region (e.g., lip-smacking, tongue protrusion, chewing motions). pnrjournal.com

The pathophysiology of TD is complex and not fully understood, but a leading hypothesis is the development of dopamine receptor supersensitivity. nih.govnih.gov Chronic blockade of D2 receptors is thought to lead to an upregulation and increased sensitivity of these receptors. nih.gov When dopamine is eventually able to bind to these supersensitive receptors, it results in an exaggerated response and the characteristic dyskinetic movements. nih.gov Other proposed mechanisms include oxidative stress, GABA depletion, and cholinergic deficiency. nih.govpsychiatryonline.org

Key Risk Factors for Tardive Dyskinesia:

Neuroleptic Malignant Syndrome (NMS): Mechanisms and Clinical Presentation

Neuroleptic Malignant Syndrome (NMS) is a rare but life-threatening idiosyncratic reaction to dopamine-blocking agents. nih.govwikipedia.org The exact mechanism is not fully understood, but it is thought to involve a rapid and severe blockade of central dopamine receptors, leading to a dysregulation of the autonomic nervous system and thermoregulation.

Table 2: Clinical Presentation of Neuroleptic Malignant Syndrome

| Core Symptoms | Associated Features |

|---|---|

| Hyperthermia (high fever) | Tachycardia (fast heart rate) |

| Muscle rigidity ("lead pipe" rigidity) | Labile blood pressure |

| Altered mental status (e.g., confusion, delirium) | Diaphoresis (sweating) |

| Autonomic dysfunction | Elevated creatine kinase (CK) |

This table is based on information from multiple sources. nih.govwikipedia.org

Immediate discontinuation of the offending agent is critical in the management of NMS. Supportive care, including cooling measures and hydration, is essential. nih.gov In research settings, dantrolene may be administered to reduce muscle rigidity. nih.gov

Cardiovascular Adverse Effects

Prochlorperazine can also exert effects on the cardiovascular system, primarily through its blockade of alpha-adrenergic receptors. nih.gov This can lead to orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia. wikipedia.org Additionally, like other phenothiazines, prochlorperazine has the potential to prolong the QTc interval on an electrocardiogram (ECG), which can increase the risk of serious cardiac arrhythmias. nih.gov

Orthostatic Hypotension Mechanisms

Prochlorperazine edisylate can induce orthostatic hypotension, a sudden drop in blood pressure upon standing up. webmd.com This adverse effect is primarily attributed to its antagonistic activity at alpha-1 adrenergic receptors. nih.govdrugbank.com Blockade of these receptors in blood vessels leads to vasodilation and a subsequent decrease in peripheral resistance. When an individual moves to an upright position, this vasodilation impairs the body's normal compensatory mechanism of vasoconstriction, resulting in inadequate blood flow to the brain and symptoms of dizziness or fainting. webmd.com The hypotensive effects of prochlorperazine can be potentiated by concomitant use of other medications with similar properties, such as antihypertensive agents. globalrx.com

Key Mechanisms of Prochlorperazine-Induced Orthostatic Hypotension

| Receptor/System Affected | Mechanism of Action | Consequence |

|---|---|---|

| Alpha-1 Adrenergic Receptors | Blockade of receptors in peripheral blood vessels. nih.govdrugbank.com | Vasodilation and reduced peripheral resistance. |

QTc Prolongation and Cardiac Arrhythmias

This compound has been associated with prolongation of the QTc interval, an indicator of delayed ventricular repolarization, which can increase the risk of serious cardiac arrhythmias, including Torsades de Pointes. droracle.ainih.gov The primary mechanism underlying this effect is believed to be the blockade of cardiac potassium channels, specifically the human ether-à-go-go-related gene (hERG) channels. droracle.ainih.gov These channels are crucial for the repolarization phase of the cardiac action potential. By inhibiting the potassium ion current, prochlorperazine prolongs the duration of the action potential, which is reflected as a longer QT interval on an electrocardiogram (ECG). nih.govdroracle.ai The risk of QTc prolongation is dose-dependent and can be exacerbated by the concurrent use of other drugs that also prolong the QT interval. droracle.ai

Factors Increasing the Risk of Prochlorperazine-Induced Cardiac Arrhythmias

| Factor | Description |

|---|---|

| Drug Interactions | Concomitant use of other QTc-prolonging medications (e.g., certain antiarrhythmics, antibiotics, and other antipsychotics). tg.org.au |

| Electrolyte Imbalances | Conditions such as hypokalemia (low potassium) and hypomagnesemia (low magnesium). droracle.ai |

| Pre-existing Conditions | Underlying heart disease. droracle.ai |

| Dosage | Higher doses of prochlorperazine are associated with a greater risk. droracle.ai |

Hematologic Effects: Leukopenia/Neutropenia and Agranulocytosis

In research and clinical settings, this compound has been linked to hematologic adverse effects, including leukopenia (a decrease in the total number of white blood cells), neutropenia (a reduction in neutrophils), and the more severe condition of agranulocytosis (a critical shortage of neutrophils). nih.govnih.gov While the exact mechanisms are not fully understood, they are thought to involve either direct toxicity to the bone marrow's myeloid cell line or an immune-mediated destruction of neutrophils. nih.gov

Possible risk factors for developing these conditions include a pre-existing low white blood cell count and a history of drug-induced leukopenia or neutropenia. nih.gov Regular monitoring of complete blood counts is often recommended during treatment, especially in the initial months, to detect any significant drop in white blood cells. nih.gov If a substantial decrease is observed without other identifiable causes, discontinuation of the drug may be necessary. nih.gov

| Agranulocytosis | A severe and potentially life-threatening form of neutropenia, characterized by a very low count of absolute neutrophils. mdpi.commdedge.com |

Hepatic and Renal System Effects

This compound has been associated with hepatic effects, ranging from mild, transient elevations in liver enzymes to, in rare cases, clinically apparent cholestatic liver injury. nih.gov The liver injury typically manifests within the first four weeks of treatment and is characterized by a cholestatic or mixed pattern of serum enzyme elevations. nih.gov Although uncommon, prochlorperazine can cause fatty liver and cholestatic jaundice. nih.gov

The impact of prochlorperazine on the renal system is less well-documented in comparison to its hepatic effects. However, as the drug and its metabolites are primarily excreted through the kidneys, caution is advised in individuals with pre-existing renal impairment. globalrx.com

Endocrine Dysregulation (e.g., Hyperprolactinemia-related effects)

A notable endocrine effect of this compound is hyperprolactinemia, an elevation of the hormone prolactin in the blood. webmd.comnih.gov This occurs due to the drug's potent dopamine D2 receptor antagonism in the tuberoinfundibular pathway of the brain. nih.govnih.gov Dopamine normally inhibits prolactin secretion from the pituitary gland; by blocking these receptors, prochlorperazine removes this inhibition, leading to increased prolactin levels. nih.govresearchgate.net

Persistent hyperprolactinemia can lead to various clinical manifestations due to the suppression of the gonadal axis. nih.govcmaj.ca

Consequences of Prochlorperazine-Induced Hyperprolactinemia

| Clinical Manifestation | Description |

|---|---|

| Galactorrhea | Inappropriate or excessive production of milk. |

| Amenorrhea | Absence of menstruation. nih.gov |

| Gynecomastia | Breast enlargement in males. nih.gov |

| Sexual Dysfunction | Decreased libido, erectile dysfunction, and anorgasmia. nih.gov |

| Infertility | Disruption of the normal ovulatory cycle. |

| Bone Demineralization | Long-term suppression of gonadal steroids can lead to decreased bone density. |

Thermoregulatory Interference

This compound can interfere with the body's central thermoregulatory mechanisms, which are controlled by the hypothalamus. drugs.commedscape.com This can impair the body's ability to respond appropriately to changes in ambient temperature, potentially leading to hypothermia in cold conditions or hyperthermia in hot environments. glowm.com Individuals exposed to extreme temperatures should exercise caution. glowm.com

Opthalmologic Effects (e.g., Mydriasis, Blurred Vision)

This compound can cause several ophthalmologic side effects, with blurred vision being a common complaint. drugs.comgoodrx.com These effects are largely due to the drug's anticholinergic properties. medscape.com The blockade of muscarinic receptors in the eye can lead to mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which impairs the eye's ability to focus, resulting in blurred vision, particularly for near objects. reviewofoptometry.com In rare instances, and typically with long-term, high-dose therapy, pigmentary deposits in the cornea and lens have been reported. drugs.commims.com

Advanced Research Methodologies and Analytical Techniques

In Vitro and In Vivo Receptor Binding Assays

In vitro and in vivo receptor binding assays are fundamental in determining the affinity and specificity of prochlorperazine (B1679090) for its molecular targets. Prochlorperazine is known to act as an antagonist at several receptor types, including dopamine (B1211576) D2, histaminergic, cholinergic, and noradrenergic receptors. acs.orgdiva-portal.orgnih.gov

In vitro assays typically involve incubating the drug with preparations of cells or membranes that express the target receptor. nih.gov These assays measure the displacement of a radiolabeled ligand that is known to bind specifically to the receptor. By quantifying the concentration of prochlorperazine required to inhibit the binding of the radioligand by 50% (IC50), researchers can calculate the binding affinity (Ki) of the drug for that specific receptor. nih.gov Such studies have demonstrated that prochlorperazine possesses anticancer activity, which is partly mediated by its effects as a D2 receptor antagonist on pathways like AKT and Wnt. embopress.org

In vivo studies complement these findings by assessing the drug's receptor occupancy in a living organism. For instance, pharmacokinetic and pharmacodynamic studies in rats have been used to compare different formulations of prochlorperazine, confirming its action as a dopamine D(2) receptor antagonist. nih.gov These assays provide critical data on how the drug interacts with its targets under physiological conditions.

Molecular Cloning and Characterization of Receptors

To precisely study the interaction of prochlorperazine with its targets, researchers rely on molecular cloning techniques to produce and characterize the specific receptors of interest. This methodology involves isolating the gene encoding a target receptor, such as the dopamine D2 or serotonin (B10506) 5-HT3 receptor, and inserting it into a host cell line, such as COS-7 or HEK-293 cells. pnas.orgembopress.orgnih.gov

This process allows for the high-level expression of a single type of receptor in a controlled environment, free from the complexities of native tissue which contains multiple receptor subtypes. nih.govnih.gov Once these cells are successfully transfected with the receptor's cDNA, they can be used for a variety of assays. pnas.orgnih.gov Researchers can then characterize the cloned receptor's pharmacological profile by performing binding assays with known ligands to confirm its identity and functional characteristics. nih.govnih.gov For example, studies on cloned dopamine D2 receptors involve assessing their ability to bind specific radioligands like [3H]spiperone and to mediate downstream signaling events, such as the inhibition of adenylyl cyclase. nih.gov This approach provides a robust and specific system for detailed investigation of how drugs like prochlorperazine bind to and modulate the function of individual receptor subtypes. researchgate.net

Signal Transduction Pathway Analysis (e.g., Calcium Ion Influx Studies)

Signal transduction analysis is employed to understand the downstream cellular effects following prochlorperazine's binding to a receptor. A key area of investigation has been its impact on calcium ion (Ca2+) signaling pathways. researchgate.net Studies have shown that prochlorperazine can inhibit the P2X7 receptor in human macrophages, which prevents the influx of calcium ions. diva-portal.org This mechanism is independent of its well-known dopamine antagonism. diva-portal.org

The postsynaptic influx of Ca2+ at excitatory synapses can occur through several routes, including glutamate (B1630785) receptors and voltage-dependent calcium channels (VDCCs), which in turn activates numerous intracellular processes. pnas.org By studying compounds that modulate these pathways, researchers can understand their broader physiological effects. Beyond calcium signaling, network pharmacology approaches and subsequent cellular function experiments have revealed that prochlorperazine can inhibit the proliferation of bladder cancer cells. nih.gov Western blotting analysis in these studies demonstrated that prochlorperazine treatment modulates the expression and phosphorylation levels of key proteins in the SRC-MEK-ERK signaling pathway. nih.gov

Radioligand Binding and Photoaffinity Labeling Studies

Radioligand binding and photoaffinity labeling are powerful techniques used to directly probe the interaction between a drug and its receptor. In radioligand binding assays, a radioactively labeled compound is used to quantify the number of binding sites and the affinity of a drug for a specific receptor. Studies on phenothiazines, including prochlorperazine, have used this method to examine their effects on 5-hydroxytryptamine3 (5-HT3) receptors in neuroblastoma cell membranes. researchgate.net

These experiments showed that prochlorperazine inhibited the specific binding of both a 5-HT3 receptor antagonist ([3H]GR65630) and an agonist ([3H]meta-chlorophenylbiguanide), demonstrating a direct interaction. researchgate.net Photoaffinity labeling is a more advanced technique where a drug is chemically modified with a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the receptor, permanently labeling the binding site. researchgate.net Studies using the phenothiazine (B1677639) chlorpromazine (B137089) showed that photoaffinity labeling caused a significant decrease in the maximum number of 5-HT3 receptor binding sites, an effect that was prevented by the presence of the natural ligand 5-HT. researchgate.net This provides strong evidence that phenothiazines act directly at the neurotransmitter binding site. researchgate.net

| Radioligand | Ki (μM) | Source |

|---|---|---|

| [3H]GR65630 (Antagonist) | 1.2 ± 0.2 | researchgate.net |

| [3H]mCPBG (Agonist) | 1.5 ± 0.5 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification and Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the quantification of prochlorperazine and its metabolites in biological matrices like human plasma. pnas.orgnih.gov This technique is essential for pharmacokinetic studies. Researchers have developed and validated isocratic LC-MS/MS methods for the simultaneous analysis of prochlorperazine (PCZ) and its primary metabolites: prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH). pnas.orgnih.gov

The methodology typically involves a simple protein precipitation or liquid-liquid extraction step from the plasma sample, followed by separation on a reversed-phase column (e.g., C18). pnas.org The compounds are then ionized, often using an electrospray ionization (ESI) source, and detected by the mass spectrometer in selective ion monitoring (SIM) mode for high specificity. These validated methods demonstrate good linearity over a specific concentration range and have low limits of quantification (LOQ), making them suitable for clinical research. pnas.org

| Compound | Linearity Range (µg/L) | Lower Limit of Quantification (ng/L) | Source |

|---|---|---|---|

| Prochlorperazine (PCZ) | 0.01 - 40 | 10 | pnas.org |

| N-demethylprochlorperazine (NDPCZ) | 0.01 - 40 | 10 | pnas.org |

| 7-hydroxyprochlorperazine (PCZOH) | 0.01 - 40 | 10 | pnas.org |

| Prochlorperazine sulfoxide (PCZSO) | 0.05 - 80 | 50 | pnas.org |

Pharmacokinetic and Pharmacodynamic Modeling (e.g., Recirculatory Models)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is used to quantitatively describe the time course of drug absorption, distribution, metabolism, and excretion, and to relate drug concentration to its pharmacological effect. For prochlorperazine, sophisticated models such as recirculatory pharmacokinetic models have been employed to characterize its disposition with high temporal resolution.

A recirculatory model was successfully fitted to drug concentration data from both left ventricular and venous blood samples following rapid intravenous infusion and administration of a thermally generated aerosol in dogs. This type of model is particularly useful for drugs administered via routes that lead to rapid systemic absorption, as it can accurately describe the initial distribution phase. embopress.org Such models allow for a detailed characterization of absorption and distribution and enable the determination of key pharmacokinetic parameters and bioavailability. The successful application of this model demonstrated that plasma concentration profiles of prochlorperazine were well-described, providing a viable way to study rapid drug delivery systems.

In vitro Metabolism Studies

The metabolism of prochlorperazine is extensive and has been characterized through various in vitro methodologies. These studies are crucial for understanding the biotransformation pathways of the compound, identifying the enzymes involved, and characterizing the resulting metabolites. Prochlorperazine is known to be primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netdrugbank.com

Incubation of prochlorperazine with human liver microsomes or cDNA-expressed CYP isoforms has allowed for the identification of the specific enzymes responsible for its metabolism. Research indicates that multiple CYP450 isoforms contribute to the biotransformation of prochlorperazine, with CYP2D6 and CYP2C19 identified as the most efficient enzymes in this process. researchgate.net The oxidation of prochlorperazine is specifically mediated by CYP2D6. drugbank.com

In vitro studies have successfully identified several metabolites of prochlorperazine. The primary metabolic pathways include N-demethylation, sulfoxidation, aromatic hydroxylation, N-oxidation, and dechlorination. researchgate.netcore.ac.uk Key metabolites that have been characterized include N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and 7-hydroxyprochlorperazine. nih.govresearchgate.net Further analysis has also identified prochlorperazine sulfoxide 4'-N-oxide. drugbank.comnih.gov One study identified a total of seven metabolites: sulphoxide n-oxide, hydroxy-nor, desulfonated, two hydroxide (B78521) isomers, N-desmethyl, and sulphoxide. researchgate.net Of these, N-desmethyl prochlorperazine, the hydroxide isomers, and sulphoxide appear to be the most prevalent. researchgate.net

The characterization of these metabolic pathways is often accomplished using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for the separation and identification of the parent drug and its various metabolites. core.ac.uk

Table 1: Summary of In vitro Metabolism Findings for Prochlorperazine

| Metabolic Pathway | Key Enzymes Involved | Identified Metabolites | Reference |

|---|---|---|---|

| Sulfoxidation | CYP450 System (primarily CYP2D6) | Prochlorperazine sulfoxide, Sulphoxide n-oxide | researchgate.netdrugbank.comcore.ac.uk |

| N-demethylation | CYP2D6, CYP2C19 | N-desmethyl prochlorperazine | researchgate.netcore.ac.uk |

| Aromatic Hydroxylation | CYP450 System | 7-hydroxyprochlorperazine, Hydroxide isomers | researchgate.netnih.gov |

| N-oxidation | CYP450 System | Prochlorperazine sulfoxide 4'-N-oxide | core.ac.ukdrugbank.comnih.gov |

| Dechlorination | Not specified | Dechlorinated products | core.ac.uk |

| Desulfonation | Not specified | Desulfonated prochlorperazine | researchgate.net |

In vivo Animal Models (e.g., Emesis Induction, Hot Plate Test for Analgesia)

In vivo animal models are instrumental in evaluating the pharmacological effects of prochlorperazine edisylate, particularly its potent antiemetic properties. These models allow for the preclinical assessment of efficacy in a controlled setting. Prochlorperazine is utilized in veterinary medicine to manage nausea and vomiting in species such as dogs and cats, underscoring its translatability across species. petplace.com

A key animal model used to study antiemetic efficacy involves the induction of emesis or emetic-like behaviors. For instance, a murine model has been developed to parallel the human emetic response by measuring gastric distension. nih.gov In this model, emesis-inducing agents like cisplatin (B142131) are administered to mice, which results in a measurable distension of the stomach. The ability of an antiemetic drug to reduce this distension serves as a surrogate marker for its efficacy. nih.gov

In one such study, the efficacy of escalating doses of prochlorperazine was tested against cisplatin-induced gastric distension in BALB/c mice. The results demonstrated that a high dose of prochlorperazine (19.2 mg/kg) significantly reduced the gastric distension caused by the chemotherapeutic agent. nih.gov This finding in an animal model correlates with the dose-response relationship observed in clinical settings, validating the model's potential for preclinical antiemetic testing. nih.gov

While prochlorperazine's antiemetic effects are well-documented in animal models, its analgesic properties are less extensively studied through standardized tests like the hot plate test. The primary mechanism of prochlorperazine involves the blockade of D2 dopamine receptors, which is central to its antiemetic and antipsychotic effects. nih.govnih.gov

Table 2: Prochlorperazine Efficacy in an Emesis Induction Animal Model

| Animal Model | Emesis Induction Agent | Endpoint Measured | Finding | Reference |

|---|---|---|---|---|

| BALB/c Mice | Cisplatin | Gastric Distension (Ratio of stomach to body weight) | A high dose (19.2 mg/kg) of prochlorperazine significantly reduced gastric distension. | nih.gov |

Proteomic and Genomic Approaches in Drug Response Research

Genomic and proteomic approaches are increasingly being employed to understand the variability in patient responses to drugs like prochlorperazine. This field, known as pharmacogenomics, investigates how genetic variations influence drug efficacy and adverse effects, paving the way for personalized medicine.

Research into prochlorperazine has explored the influence of genetic polymorphisms in genes coding for metabolizing enzymes and drug targets. One area of focus has been the cytochrome P450 (CYP) enzyme system. Studies have investigated whether genotypes of CYP2C19, CYP2D6, and CYP3A5 affect the plasma concentrations of prochlorperazine and its metabolites. However, one study in cancer patients found that these specific CYP genotypes did not significantly impact the plasma dispositions of the drug or its metabolites, nor were they associated with antiemetic efficacy. nih.gov

Other research has focused on genetic variants in drug target receptors. The dopamine D2 receptor (DRD2) is a primary target of prochlorperazine. A study in oxycodone-treated cancer patients found that the DRD2 TaqIA polymorphism was associated with the prophylactic antiemetic efficacy of prochlorperazine. nih.gov Specifically, patients with the A1A2 or A1A1 genotypes had a significantly higher incidence of nausea compared to those with the A2A2 genotype. nih.gov

This same study also investigated the mu-1 opioid receptor gene (OPRM1), given the context of concurrent opioid treatment. The OPRM1 A118G polymorphism, along with gender and plasma concentration of prochlorperazine, was found to affect prolactin secretion, a known physiological response to dopamine receptor antagonists. nih.gov These findings suggest that genetic variations in drug targets can be more influential in predicting clinical response to prochlorperazine than variations in metabolic enzymes. nih.govnih.gov

While proteomic studies—the large-scale study of proteins—have not been as specific to prochlorperazine response, the broader field of proteogenomics holds potential. By linking genetic variations to protein expression and function, researchers can better understand the molecular mechanisms underlying drug response. medrxiv.org

Table 3: Key Genetic Variants Studied in Prochlorperazine Response

| Gene (Polymorphism) | Patient Population | Association with Prochlorperazine Response | Reference |

|---|---|---|---|

| CYP2C19, CYP2D6, CYP3A5 | Cancer patients | No significant effect on plasma concentrations or antiemetic efficacy. | nih.gov |

| DRD2 (TaqIA) | Oxycodone-treated cancer patients | Associated with the incidence of nausea; A1A2+A1A1 genotypes showed a higher incidence than A2A2. | nih.gov |

| OPRM1 (A118G) | Oxycodone-treated cancer patients | Associated with prolactin secretion levels in response to prochlorperazine. | nih.gov |

Structure Activity Relationship Sar and Derivative Research

Phenothiazine (B1677639) Derivatives: Comparative Pharmacology (e.g., Chlorpromazine (B137089), Fluphenazine, Thioridazine)

Prochlorperazine (B1679090) belongs to the piperazine (B1678402) subgroup of phenothiazines, a classification based on the side chain attached to the nitrogen atom of the central ring structure. drugs.com This specific side chain significantly influences the drug's potency and side effect profile compared to other phenothiazines like chlorpromazine (aliphatic subgroup) and thioridazine (B1682328) (piperidine subgroup).

Generally, phenothiazines with a piperazine side chain, such as prochlorperazine and fluphenazine, are more potent antipsychotics on a milligram-for-milligram basis than those with aliphatic (e.g., chlorpromazine) or piperidine (B6355638) (e.g., thioridazine) side chains. nih.gov However, this increased potency, particularly in blocking dopamine (B1211576) D2 receptors, is also associated with a higher incidence of extrapyramidal symptoms (EPS).

In contrast, lower-potency phenothiazines like chlorpromazine and thioridazine tend to cause more sedation, hypotension, and anticholinergic effects. drugbank.com This is attributed to their stronger antagonist activity at histaminergic, cholinergic, and alpha-adrenergic receptors. drugbank.com Fluphenazine, which also has a piperazine side chain but features a trifluoromethyl group at the C2 position instead of prochlorperazine's chlorine atom, exhibits even greater potency and a strong propensity for EPS. nih.gov

| Derivative | Subgroup | Relative Antipsychotic Potency | Sedation Level | Extrapyramidal Symptoms (EPS) Incidence |

|---|---|---|---|---|

| Prochlorperazine | Piperazine | Moderate-High | Low | High |

| Chlorpromazine | Aliphatic | Low | High | Moderate |

| Fluphenazine | Piperazine | High | Low | Very High |

| Thioridazine | Piperidine | Low | High | Low |

Impact of Structural Modifications on Receptor Affinity and Selectivity

C2-Position Substituent: The presence of an electron-withdrawing group at the C2 position of the phenothiazine ring is crucial for antipsychotic activity. Prochlorperazine has a chlorine atom at this position. Replacing chlorine with a more strongly electron-withdrawing trifluoromethyl (CF3) group, as seen in fluphenazine, significantly increases neuroleptic potency. nih.govnih.gov This substituent is believed to promote a specific conformation of the side chain that mimics dopamine, enhancing its ability to block dopamine receptors. nih.govnih.gov

N10-Position Side Chain: The three-carbon chain separating the phenothiazine nucleus from the terminal amino group is optimal for activity. Shortening or lengthening this chain decreases potency. The nature of the terminal amino group is a key determinant of the pharmacological profile. The piperazine ring in prochlorperazine contributes to its high potency and affinity for the D2 receptor. nih.govnih.gov Alkylation of the basic amino group with substituents larger than a methyl group generally reduces neuroleptic potency. slideshare.net Prochlorperazine has a high affinity for D2 and D3 dopamine receptors, with significantly lower affinity for the D4 receptor. guidetopharmacology.orgcaymanchem.com It also blocks histaminergic, cholinergic, and noradrenergic receptors, which contributes to its side effect profile. nih.govnih.gov

Rational Drug Design for Novel Prochlorperazine Edisylate Analogues

Rational drug design utilizes the understanding of a drug's target and its chemical structure to develop new, improved molecules. longdom.org For prochlorperazine, such strategies would aim to create analogues with enhanced efficacy, better selectivity, and an improved side effect profile.

Structure-Based Design: This approach would use the known three-dimensional structure of the primary biological target, the dopamine D2 receptor. Using computational modeling and molecular docking simulations, novel molecules could be designed to fit precisely into the receptor's binding site. longdom.org The goal would be to maximize interactions with key amino acid residues in the D2 receptor while minimizing interactions with off-target receptors like histamine (B1213489) H1 or muscarinic M1 receptors, which are responsible for sedation and anticholinergic effects, respectively.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the target receptor, scientists can rely on the knowledge of existing ligands. longdom.org The structure of prochlorperazine and other potent phenothiazines can be used to create a pharmacophore model. This model defines the essential spatial and electronic features required for D2 receptor antagonism. New molecules can then be designed to fit this pharmacophore, with modifications aimed at improving properties like receptor selectivity or metabolic stability. mit.edu For example, modifications to the piperazine ring could be explored to reduce affinity for P2X7 receptors, an off-target interaction that has been identified. nih.govnih.gov

The ultimate objective of designing novel analogues is to improve selectivity for the D2 receptor, potentially separating the desired antiemetic or antipsychotic effects from unwanted side effects like EPS or sedation. mit.edu

Development of Prochlorperazine Salts (Edisylate vs. Maleate (B1232345) vs. Mesylate): Impact on Solubility, Stability, and Bioavailability

Prochlorperazine is a weakly basic drug that is formulated as various salts to improve its physicochemical properties. The choice of salt form can have a profound impact on the drug's solubility, stability, and, consequently, its bioavailability. drugs.com The most common salts are the edisylate, maleate, and mesylate.

Solubility: There are significant differences in the aqueous solubility of prochlorperazine salts. This compound is highly water-soluble, with a reported solubility of approximately 500 mg/mL. nih.gov In contrast, prochlorperazine maleate is described as practically insoluble or very slightly soluble in water. nih.govnih.gov This high solubility makes the edisylate salt particularly suitable for aqueous parenteral (injectable) and oral liquid formulations. nih.gov

Stability: Phenothiazines, including prochlorperazine, are susceptible to degradation, particularly oxidation to inactive sulfoxide (B87167) metabolites and photosensitivity. core.ac.uk The stability of prochlorperazine salts is a critical consideration for formulation and storage. Studies have investigated the thermal and photostability of the edisylate and mesylate salts, finding that solutions are more susceptible to degradation than the solid-state forms. core.ac.uk Degradation is accelerated by light (sunlight > UV light > fluorescent light) and heat. core.ac.uk Proper packaging, such as the use of amber-colored containers, is essential to protect prochlorperazine preparations from light-induced degradation. drugs.comcore.ac.uk

| Property | This compound | Prochlorperazine Maleate | Prochlorperazine Mesylate |

|---|---|---|---|

| Water Solubility | High (~500 mg/mL) nih.gov | Practically Insoluble / Very Low nih.govnih.gov | Data indicates use in injectable forms, suggesting adequate solubility drugbank.comcore.ac.uk |

| Common Formulations | Injection, Oral Solution nih.gov | Tablets, Extended-Release Capsules drugs.com | Injection core.ac.uk |

| Key Impact | Suitable for liquid dosage forms requiring high water solubility | Used for solid oral dosage forms | Used for parenteral formulations |

Novel Research Applications and Emerging Areas

Prophylactic Use in Acute Mountain Sickness (AMS): Mechanisms and Clinical Trials

A significant emerging application for prochlorperazine (B1679090) is its potential prophylactic use against Acute Mountain Sickness (AMS), a debilitating condition that can occur upon rapid ascent to high altitudes. www.nhs.uk The pathophysiology of AMS is not fully understood but is thought to share mechanisms with migraines, a condition for which prochlorperazine is an effective treatment. www.nhs.ukmdedge.com The therapeutic rationale is twofold: its efficacy in aborting migraines suggests it may interrupt the development of AMS, and its action as a respiratory stimulant is considered a promising characteristic for AMS prevention. mdedge.comsemanticscholar.org

A recent double-blind, randomized controlled trial investigated the efficacy of oral prochlorperazine maleate (B1232345) for AMS prophylaxis. www.nhs.uk The study involved healthy, unacclimatized adults ascending rapidly to an altitude of 4,348 meters. mdedge.com Participants received either prochlorperazine or a placebo three times daily for 24 hours. www.nhs.uk The primary outcome, the incidence of AMS, was defined by the 2018 Lake Louise Questionnaire. clevelandclinic.org

The results of the trial showed a notable trend towards efficacy. www.nhs.uk The incidence of AMS was 36% (10 participants) in the prochlorperazine group compared to 64% (18 participants) in the placebo group. www.nhs.uk This represents an absolute risk reduction of 28.6%, with a number needed to treat of four. www.nhs.uk These findings suggest that prochlorperazine may be an effective agent for preventing AMS, warranting larger studies to validate the results. www.nhs.uknih.gov

| Parameter | Prochlorperazine Group (n=28) | Placebo Group (n=28) | Statistical Measure |

|---|---|---|---|

| Incidence of AMS | 36% (10 participants) | 64% (18 participants) | p = 0.06 |

| Absolute Risk Reduction | 28.6% | - | |

| Number Needed to Treat | 4 | - | |

| Odds Ratio | 0.28 (95% C.I. 0.11–0.94) | - |

Research into Analgesic Properties and Pain Pathway Modulation

Prochlorperazine's analgesic properties have been most prominently researched in the context of acute migraine headaches. drugbank.com The American Headache Society recommends prochlorperazine as a first-line medication for treating migraines in the emergency department setting. nih.gov Its mechanism of action in pain modulation is primarily linked to its central dopamine (B1211576) D2 receptor antagonism. drugbank.comwebmd.com Dopaminergic signaling is understood to be involved in the endogenous modulation of pain relief, providing a neurochemical basis for the drug's efficacy. elifesciences.org

While the precise mechanism by which prochlorperazine alleviates migraine pain is described as elusive, evidence suggests that antidopaminergic medications may abort migraines in their early phases. A 2019 systematic review found it was significantly more likely than metoclopramide (B1676508) to relieve headache within an hour of administration. Research has also identified a mechanism independent of dopamine antagonism; one study found that prochlorperazine inhibits the P2X7 receptor in human macrophages, which prevents an influx of calcium ions. nih.gov This finding points to a more complex interaction with pain and inflammatory pathways than previously understood.

Exploration in Other Neuropsychiatric Conditions Beyond Traditional Indications

Prochlorperazine is a first-generation, or "typical," antipsychotic traditionally indicated for schizophrenia and short-term management of non-psychotic anxiety. goodrx.commedlineplus.gov The exploration of antipsychotics for conditions beyond these indications is an active area of research. For instance, second-generation, or "atypical," antipsychotics like risperidone (B510) and aripiprazole (B633) have received FDA approval for treating irritability associated with autism spectrum disorder (ASD). nih.govclevelandclinic.org However, specific, novel research focusing on prochlorperazine edisylate for other neuropsychiatric conditions such as ASD, Tourette syndrome, or obsessive-compulsive disorder is not prominent in recent clinical literature. mdedge.comclevelandclinic.org While the broader class of antipsychotics is used off-label for various conditions, dedicated trials to repurpose prochlorperazine for new psychiatric indications are not widely reported. clevelandclinic.org

Role in Combination Therapies and Multimodal Analgesia Strategies

Research has highlighted the utility of this compound as part of combination therapy regimens, particularly in pain management and oncology. In the treatment of pediatric migraines, physicians often prescribe a combination of a nonsteroidal anti-inflammatory drug (NSAID) and a dopamine antagonist like prochlorperazine. nih.gov One study found prochlorperazine to be the most effective among several dopamine antagonists at reducing the need for subsequent opioid analgesics in this population. nih.gov

A novel application in oncology involves combining high-dose intravenous prochlorperazine with existing antibody-based cancer treatments. Research published in 2020 described how prochlorperazine can inhibit endocytosis, the process by which cells internalize substances. By temporarily stopping this process, the anti-cancer antibodies, which act as flags on tumor cells, remain on the cell surface for a longer duration. This extended exposure enhances the ability of the immune system's natural killer cells to recognize and destroy the cancer cells. In animal models, this combination therapy not only cleared tumors but also conferred future protection against tumor reintroduction.

Studies on Drug Repurposing and New Therapeutic Indications

Drug repurposing, the investigation of existing drugs for new therapeutic uses, represents a significant area of research for prochlorperazine. nih.gov A notable example is the exploration of its antiviral properties, specifically against the Dengue virus (DENV). medscape.com

In vitro and in vivo studies have demonstrated that prochlorperazine possesses potent antiviral activity against DENV. nih.govmedscape.com The mechanism of action is twofold: it blocks the virus from binding to host cells via the dopamine D2 receptor and inhibits viral entry into the cells, a process that relies on clathrin-mediated endocytosis. nih.govmedscape.com In a mouse model, administration of prochlorperazine after DENV infection either completely protected the animals or delayed lethality. medscape.com This research is particularly significant because prochlorperazine could offer a dual benefit to Dengue patients by both reducing viral replication and alleviating common symptoms of the illness, such as headache, nausea, and vomiting. nih.gov This antiviral effect is also being considered for other flaviviruses, such as the Zika virus (ZIKV), and has been noted in studies on the Hepatitis C virus (HCV). patsnap.com

Future Directions and Research Gaps

Long-term Impact and Safety Profile in Chronic Administration

The long-term administration of prochlorperazine (B1679090) edisylate necessitates a deeper understanding of its cumulative effects and safety profile. Chronic use is associated with a risk of developing serious and potentially irreversible adverse effects.

One of the most significant concerns with long-term use of dopamine (B1211576) receptor antagonists like prochlorperazine is the development of tardive dyskinesia (TD) . medicinenet.comwebmd.com This syndrome is characterized by involuntary, repetitive body movements, which can affect the face, tongue, and limbs. mayoclinic.org The risk of TD increases with the duration of treatment and the total cumulative dose. drugbank.com While it is more commonly associated with long-term, high-dose therapy, it can also occur after shorter treatment periods at lower doses. medicinenet.com In some patients, the symptoms of TD may be irreversible. medicinenet.com

Another rare but life-threatening adverse effect associated with prochlorperazine is neuroleptic malignant syndrome (NMS) . webmd.comsciepub.com NMS is a medical emergency characterized by hyperthermia, muscle rigidity, altered mental status, and autonomic dysfunction. sciepub.comdirectivepublications.org It can occur at any point during treatment and is not necessarily dose-dependent. sciepub.com

Future research should focus on:

Establishing more precise risk factors for developing tardive dyskinesia and neuroleptic malignant syndrome in patients on long-term prochlorperazine therapy.

Investigating potential preventative strategies and more effective treatments for these serious adverse effects.

Conducting long-term observational studies to identify any other currently unrecognized adverse effects of chronic administration.

Personalized Medicine Approaches: Genetic and Pharmacogenomic Factors Influencing Response and Adverse Effects

The field of pharmacogenomics holds significant promise for optimizing prochlorperazine edisylate therapy by identifying genetic factors that influence individual responses and susceptibility to adverse effects. mayo.edu By understanding how an individual's genetic makeup affects the pharmacokinetics and pharmacodynamics of prochlorperazine, clinicians can tailor treatment to maximize efficacy and minimize harm. mayo.edu

Research has already begun to identify specific genetic variants that may predict patient outcomes with prochlorperazine. For instance, a study in cancer patients treated with oxycodone found that genetic variations in the dopamine D2 receptor (DRD2) gene and the opioid receptor mu 1 (OPRM1) gene influenced the antiemetic efficacy of prochlorperazine and its effect on prolactin secretion. nih.gov Specifically, the incidence of nausea was significantly higher in individuals with the DRD2 TaqIA A1A2+A1A1 genotype compared to the A2A2 genotype. nih.gov

The metabolism of prochlorperazine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.com Genetic polymorphisms in CYP enzymes, such as CYP2D6 and CYP2C19 , are known to affect the metabolism of many psychotropic drugs. researchgate.netnih.gov Variations in these genes can lead to differences in drug plasma concentrations, potentially impacting both efficacy and toxicity. While one study did not find a significant effect of CYP2C19, CYP2D6, and CYP3A5 genotypes on the plasma concentrations of prochlorperazine and its metabolites, further research in larger and more diverse populations is warranted. nih.gov

Future research directions in this area include:

Large-scale genome-wide association studies (GWAS) to identify additional genetic markers associated with prochlorperazine efficacy and adverse drug reactions.

The development of clinical guidelines for pharmacogenomic testing to guide prochlorperazine prescribing.

Investigation into the role of genetic variations in other relevant genes, such as those encoding drug transporters and other neurotransmitter receptors.

Further Elucidation of Undetermined Mechanisms of Action

While the primary mechanism of action of prochlorperazine is understood to be the blockade of dopamine D2 receptors in the brain, its full pharmacological profile is more complex and not entirely elucidated. drugbank.compatsnap.com Prochlorperazine also exhibits antagonist activity at other receptors, including muscarinic cholinergic receptors , histamine (B1213489) H1 receptors , and alpha-adrenergic receptors . patsnap.com The blockade of these receptors contributes to its side effect profile, including dry mouth, sedation, and hypotension. patsnap.com

Recent research has uncovered a novel mechanism of action for prochlorperazine, demonstrating its ability to inhibit the P2X7 receptor in human macrophages. drugbank.comnih.gov This action was found to prevent the influx of calcium ions and was independent of dopamine antagonism. nih.gov The clinical significance of this finding is yet to be fully explored but opens up new avenues for understanding the therapeutic and adverse effects of prochlorperazine.

Key areas for future research into the mechanism of action of this compound include:

In-depth investigation of the downstream signaling pathways affected by prochlorperazine's interaction with various receptors.

Studies to determine if there are other, as yet unidentified, molecular targets of prochlorperazine.

Advanced Preclinical Models for Efficacy and Safety Assessment

The development of more predictive preclinical models is essential for improving the efficiency and success rate of drug development. Traditional animal models often fail to accurately predict human responses to drugs, leading to high attrition rates in clinical trials. Advanced in vitro models, such as organ-on-a-chip technology, offer a promising alternative by more closely mimicking human physiology.

Organ-on-a-chip models are microfluidic devices that contain living human cells in a 3D arrangement that recapitulates the structure and function of human organs. These models can be used to study the efficacy and toxicity of drugs in a more human-relevant context. For a drug like prochlorperazine, which has a complex pharmacological profile and the potential for serious adverse effects, advanced preclinical models could be invaluable for:

Predicting hepatotoxicity: Prochlorperazine has been associated with rare instances of cholestatic liver injury. nih.gov A "liver-on-a-chip" model could be used to assess the potential for prochlorperazine to cause drug-induced liver injury in a more accurate way than traditional cell culture or animal models.

Assessing neurotoxicity: The extrapyramidal side effects of prochlorperazine are a significant concern. A "brain-on-a-chip" model could be used to study the effects of prochlorperazine on neuronal function and to identify potential mechanisms of neurotoxicity.

Evaluating cardiac safety: Prochlorperazine can cause cardiovascular side effects such as hypotension and changes in heart rhythm. A "heart-on-a-chip" model could be used to assess the potential for prochlorperazine to cause cardiotoxicity.

Future research in this area should focus on the development and validation of specific organ-on-a-chip models for assessing the safety and efficacy of prochlorperazine and other phenothiazines.

Development of Novel Formulations and Delivery Systems for Optimized Pharmacokinetics

Prochlorperazine has low aqueous solubility and oral bioavailability, which can lead to variability in patient response. jddtonline.inforesearchgate.net The development of novel formulations and drug delivery systems is a key area of research aimed at improving the pharmacokinetic profile of prochlorperazine, thereby enhancing its efficacy and potentially reducing side effects.

Recent research has focused on nanotechnology-based approaches to improve the solubility and dissolution rate of prochlorperazine. These include:

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Studies have shown that formulating prochlorperazine as a nanoemulsion can significantly enhance its solubility and dissolution, which is expected to improve its bioavailability. researchgate.netijpronline.com One study demonstrated that an optimized nanoemulsion formulation released its entire drug content in less than an hour, compared to the pure drug powder which took over two hours to release a comparable amount. researchgate.net